Zinc ricinoleate
Overview
Description
Zinc ricinoleate: is the zinc salt of ricinoleic acid, a major fatty acid found in castor oil. It is widely used in deodorants as an odor-adsorbing agent. The compound is known for its ability to neutralize odors by chemically binding to odor molecules, making it a popular ingredient in personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Method: Zinc ricinoleate can be synthesized by reacting castor oil with water in the presence of zinc oxide and an enzyme, typically lipase. The reaction is carried out at temperatures ranging from 10°C to 70°C.
Chemical Method: Another method involves the transesterification of castor oil with methanol, catalyzed by sodium hydroxide, to produce methyl ricinoleate.
Industrial Production Methods:
Batch Process: Involves heating castor oil with industrial sodium hydroxide in a reaction kettle, followed by the addition of industrial zinc sulfate. The mixture is stirred continuously, and the product is separated using a centrifugal machine.
Continuous Process: Similar to the batch process but involves continuous feeding of reactants and removal of products, making it more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Complexation: Zinc ricinoleate forms complexes with odor molecules, effectively neutralizing them.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to release ricinoleic acid and zinc ions.
Common Reagents and Conditions:
Reagents: Zinc oxide, sodium hydroxide, methanol, lipase enzyme.
Conditions: Temperature range of 10°C to 70°C, pH control for hydrolysis reactions.
Major Products:
From Complexation: Odor-neutralized complexes.
From Hydrolysis: Ricinoleic acid and zinc ions.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Potential applications in topical formulations for its odor-neutralizing and antimicrobial properties .
Industry:
Mechanism of Action
Zinc ricinoleate neutralizes odor molecules by binding to and encapsulating them, preventing their release into the air. This binding occurs through the interaction of zinc ions with the functional groups of odor molecules. Additionally, this compound exhibits antimicrobial properties, inhibiting the growth of odor-causing bacteria .
Comparison with Similar Compounds
- Zinc acetate
- Zinc citrate
- Zinc gluconate
- Zinc lactate
- Zinc stearate
Comparison:
- Zinc acetate and zinc citrate are primarily used for their astringent and antimicrobial properties but are less effective in odor neutralization compared to zinc ricinoleate .
- Zinc gluconate and zinc lactate are commonly used in oral care products for their antimicrobial properties but do not have the same odor-neutralizing capabilities .
- Zinc stearate is used as a lubricant and release agent in various industrial applications but lacks the odor-adsorbing properties of this compound .
This compound stands out due to its unique ability to neutralize odors effectively while also providing antimicrobial benefits, making it a versatile and valuable compound in various applications.
Properties
IUPAC Name |
zinc;(Z,12R)-12-hydroxyoctadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWWVVGZMLGEIW-GNNYBVKZSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O6Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891887 | |
Record name | Zinc ricinoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-19-2, 93028-47-8 | |
Record name | Zinc ricinoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, zinc salt, (R-(Z))-, basic | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093028478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, zinc salt (2:1), (9Z,12R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Zinc ricinoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc diricinoleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, zinc salt, [R-(Z)]-, basic | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINC RICINOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOH1Z111J2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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